molecular formula C11H15NO B13623938 (2-Cyclobutoxyphenyl)methanamine

(2-Cyclobutoxyphenyl)methanamine

Cat. No.: B13623938
M. Wt: 177.24 g/mol
InChI Key: JUHKDIJPAIQKKO-UHFFFAOYSA-N
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Description

(2-Cyclobutoxyphenyl)methanamine is a chemical compound with the molecular formula C11H15NO. It features a benzylamine core substituted with a cyclobutoxy group, making it a valuable intermediate and building block in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, such as cyclobutyl(phenyl)methanamine, are known to be utilized in the development of ligands for neurological targets . This amine is classified as a "building block" and is primarily of interest for the synthesis of more complex molecules. Its structure suggests potential application in the exploration of novel compounds for pharmaceutical research, particularly as a precursor in the design of molecules that interact with G protein-coupled receptors (GPCRs) . Researchers may find it useful for creating analogs and derivatives to study structure-activity relationships (SAR). Computational predictions for a structurally similar compound, cyclobutyl(phenyl)methanamine, suggest high gastrointestinal absorption and blood-brain barrier permeation . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2-cyclobutyloxyphenyl)methanamine

InChI

InChI=1S/C11H15NO/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8,12H2

InChI Key

JUHKDIJPAIQKKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2CN

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutoxyphenyl Methanamine and Its Precursors

Established Pathways for the Construction of the (2-Cyclobutoxyphenyl)methanamine Core

The core structure of this compound can be assembled using reliable and well-documented organic reactions. The primary strategies focus on the introduction of the amine functionality onto a pre-existing cyclobutoxyphenyl scaffold.

Reductive Amination Strategies for Amine Formation

Reductive amination is a widely utilized and versatile method for the formation of amines from carbonyl compounds. wikipedia.orgharvard.eduorganic-chemistry.orgnih.gov In the context of synthesizing this compound, this strategy would typically commence with 2-cyclobutoxybenzaldehyde as the key precursor.

The general process involves two main steps: the reaction of the aldehyde with an amine source to form an imine or a related intermediate, followed by the reduction of this intermediate to the desired primary amine. wikipedia.org For the synthesis of a primary amine such as this compound, ammonia (B1221849) is the most common amine source.

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 2-cyclobutoxybenzaldehyde, leading to the formation of a hemiaminal, which then dehydrates to form an imine. This imine is subsequently reduced to the final amine product. This entire sequence can often be performed in a single reaction vessel, a procedure known as direct reductive amination. wikipedia.org

A variety of reducing agents can be employed for this transformation, each with its own specific characteristics and advantages.

Common Reducing Agents for Reductive Amination:

Reducing AgentCharacteristics
Sodium borohydride (NaBH₄)A common and cost-effective reducing agent, though it can also reduce the starting aldehyde if the reaction conditions are not carefully controlled.
Sodium cyanoborohydride (NaBH₃CN)More selective for the reduction of the imine intermediate over the aldehyde, typically used under mildly acidic conditions.
Sodium triacetoxyborohydride (NaBH(OAc)₃)A milder and highly selective reagent for reductive amination, often used in aprotic solvents like dichloromethane or dichloroethane. harvard.eduorganic-chemistry.org
Catalytic Hydrogenation (H₂/catalyst)A "green" and efficient method using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.org

Reduction of Nitrile Precursors to Yield the Primary Amine

An alternative and robust method for the synthesis of primary amines is the reduction of a nitrile group (-C≡N). For the preparation of this compound, this would involve the synthesis and subsequent reduction of 2-cyclobutoxybenzonitrile (B2625668).

The reduction of the nitrile can be accomplished using several powerful reducing agents or through catalytic hydrogenation.

Methods for Nitrile Reduction:

MethodReagents and Conditions
Catalytic HydrogenationHydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), often under pressure.
Metal Hydride ReductionStrong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
Borane ReductionBorane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), can also be effective for nitrile reduction.

Catalytic hydrogenation is often preferred for its cleaner reaction profile and avoidance of stoichiometric metal hydride waste. The hydrogenation of benzonitrile to benzylamine (B48309) is a well-established transformation, and it is expected that 2-cyclobutoxybenzonitrile would undergo a similar reaction to yield this compound. researchgate.net

Multi-step Synthetic Sequences Incorporating the Cyclobutoxy Moiety

A standard and widely used method for the formation of such an ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would entail the reaction of 2-hydroxybenzaldehyde or 2-hydroxybenzonitrile with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base.

The base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the cyclobutyl halide in an Sₙ2 reaction to form the desired cyclobutoxy ether.

Illustrative Synthetic Sequence for Precursors:

Step 1: Ether Formation (Williamson Ether Synthesis)

2-hydroxybenzaldehyde + Cyclobutyl bromide + Base → 2-cyclobutoxybenzaldehyde

2-hydroxybenzonitrile + Cyclobutyl bromide + Base → 2-cyclobutoxybenzonitrile

Step 2: Amine Formation

Route A: 2-cyclobutoxybenzaldehyde → Reductive Amination → this compound

Route B: 2-cyclobutoxybenzonitrile → Reduction → this compound

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The development of methods to synthesize chiral amines is of significant interest, particularly in the pharmaceutical industry. While this compound itself is achiral, the introduction of substituents on the benzylic carbon can create a stereocenter, leading to chiral analogues. The stereoselective synthesis of such analogues can be approached through enantioselective or diastereoselective strategies.

Development of Enantioselective Catalytic Methods

Enantioselective catalysis aims to produce a single enantiomer of a chiral product from a prochiral substrate using a small amount of a chiral catalyst. For the synthesis of chiral analogues of this compound, a key strategy would be the asymmetric reduction of a prochiral imine derived from 2-cyclobutoxybenzaldehyde and a suitable amine.

This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to control the facial selectivity of the hydride attack on the C=N double bond of the imine. A wide array of chiral catalysts has been developed for the asymmetric reduction of imines, employing methods such as catalytic hydrogenation or transfer hydrogenation.

Although no specific examples of the enantioselective synthesis of chiral this compound analogues were found in the reviewed literature, the general principles of asymmetric imine reduction are well-established and could likely be applied to this system.

Diastereoselective Control in Synthetic Routes

Diastereoselective synthesis is another powerful tool for controlling stereochemistry. This approach often involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lvnih.govwikipedia.orgresearchgate.net

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine derived from 2-cyclobutoxybenzaldehyde. The chiral auxiliary would then direct the nucleophilic addition of a hydride or another nucleophile to one face of the imine, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched chiral amine.

Commonly used chiral auxiliaries for the synthesis of chiral amines include those derived from amino alcohols, such as pseudoephedrine, or sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). osi.lvnih.gov The reaction of 2-cyclobutoxybenzaldehyde with a chiral sulfinamide would generate a chiral N-sulfinyl imine. The diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, would provide the desired chiral amine analogue.

While this represents a viable and well-precedented strategy, specific applications of this methodology to the synthesis of chiral this compound analogues have not been reported in the available literature.

Green Chemistry Principles Applied to this compound Synthesis

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. In the synthesis of this compound, which can be prepared through the reductive amination of 2-cyclobutoxybenzaldehyde, the selection of greener solvents is paramount.

Traditional reductive amination reactions have often been conducted in chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), which are now recognized as environmentally hazardous. Green chemistry encourages the substitution of such solvents with more benign alternatives. Research into the reductive amination of benzaldehydes has shown that more environmentally acceptable solvents such as ethyl acetate, alcohols (methanol, ethanol, isopropanol), and even water can be effective. For instance, studies on the reductive amination of benzaldehyde have explored various solvents, highlighting the potential to move away from halogenated options.

Solvent-free or neat reaction conditions represent an even greener approach by completely eliminating the solvent from the reaction mixture. This has been successfully applied in the synthesis of various amines, often facilitated by microwave irradiation or mechanochemistry, which can reduce reaction times and energy consumption. Furthermore, techniques for solvent minimization, such as running reactions at higher concentrations, are also important green chemistry strategies.

The table below summarizes a selection of solvents for the synthesis of benzylamines, categorized by their green chemistry credentials.

Solvent ClassExamplesGreen Chemistry Considerations
Recommended Water, Ethanol, Isopropanol, Ethyl AcetateLow toxicity, biodegradable, derived from renewable resources (for bio-based alcohols).
Usable with Caution Methanol, Toluene, Cyclopentyl Methyl Ether (CPME)Methanol has some toxicity; toluene is a volatile organic compound (VOC); CPME is a greener alternative to other ethers.
To be Avoided Dichloromethane (DCM), 1,2-Dichloroethane (DCE), N,N-Dimethylformamide (DMF)Carcinogenic, environmentally persistent, high toxicity.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound via reductive amination of 2-cyclobutoxybenzaldehyde with ammonia and a reducing agent like hydrogen gas can be highly atom-economical. The ideal reaction is as follows:

2-cyclobutoxybenzaldehyde + NH₃ + H₂ → this compound + H₂O

In this ideal scenario, the only byproduct is water, leading to a high atom economy. The percent atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's calculate the theoretical atom economy for this reaction:

Molecular Weight of 2-cyclobutoxybenzaldehyde (C₁₁H₁₂O₂): 176.21 g/mol

Molecular Weight of Ammonia (NH₃): 17.03 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

Molecular Weight of this compound (C₁₁H₁₅NO): 177.24 g/mol

% Atom Economy = (177.24 / (176.21 + 17.03 + 2.02)) x 100 = (177.24 / 195.26) x 100 ≈ 90.77%

This high theoretical atom economy indicates that the reductive amination pathway is an efficient route from a green chemistry perspective. To optimize reaction efficiency, factors such as catalyst selection, reaction temperature, and pressure should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

The following table illustrates the atom economy of different potential synthetic routes to primary amines, highlighting the efficiency of reductive amination.

Synthetic RouteTypical ReactantsMajor ByproductsGeneral Atom Economy
Reductive Amination Aldehyde, Ammonia, H₂WaterVery High
Gabriel Synthesis Alkyl Halide, Potassium Phthalimide, HydrazinePhthalhydrazide, KCl, WaterLow rsc.org
Reduction of Nitriles Nitrile, Reducing Agent (e.g., LiAlH₄)Metal saltsModerate
Reduction of Amides Amide, Reducing Agent (e.g., LiAlH₄)Metal saltsModerate

Development of Catalytic Systems for Sustainable Production

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process. For the synthesis of this compound, the development of efficient and recyclable catalytic systems is crucial.

Heterogeneous Catalysts:

Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation from the reaction mixture, which allows for their recovery and reuse. For the reductive amination of benzaldehydes, various heterogeneous catalysts have been investigated, including those based on nickel, ruthenium, cobalt, and palladium supported on materials like carbon, silica, or alumina. For instance, Raney Nickel and supported ruthenium catalysts have shown high activity and selectivity for the synthesis of benzylamines. The reusability of these catalysts is a key advantage, reducing waste and cost. Studies have demonstrated that some of these catalysts can be recycled multiple times without a significant loss of activity.

Biocatalysts:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach to amine synthesis. Enzymes operate under mild conditions (temperature and pH), are highly selective, and can often be used in aqueous media. For the synthesis of amines, amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly relevant.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of aldehydes or ketones using ammonia as the amine donor and a cofactor like NADH or NADPH as the reducing agent. This process can be highly atom-economical, with water as the primary byproduct. Research has shown that AmDHs can be effective for the synthesis of a range of chiral amines with high enantiomeric excess. nih.govfrontiersin.orgwhiterose.ac.uk

Transaminases (TAs): These enzymes transfer an amino group from an amine donor (like isopropylamine or alanine) to a carbonyl acceptor. While this is a powerful method for producing chiral amines, it is generally less atom-economical than direct amination with ammonia due to the generation of a ketone byproduct from the amine donor. However, the use of ammonia as the amine donor in some engineered transaminases is an area of active research.

The table below provides a comparison of different catalytic systems for the synthesis of benzylamines.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Catalysts Wilkinson's catalyst (RhCl(PPh₃)₃)High activity and selectivity.Difficult to separate from the product, potential for metal contamination.
Heterogeneous Catalysts Ni/SiO₂-Al₂O₃, Ru/C, Pd/CEasily separable and recyclable, robust.May require higher temperatures and pressures than homogeneous catalysts.
Biocatalysts Amine Dehydrogenases, TransaminasesHigh selectivity, mild reaction conditions, biodegradable.Can be sensitive to substrate scope and reaction conditions, may require cofactor regeneration systems.

Reactivity and Mechanistic Investigations of 2 Cyclobutoxyphenyl Methanamine

Fundamental Amine Reactivity and Functional Group Transformations

The primary amine functionality is the principal site of reactivity in (2-Cyclobutoxyphenyl)methanamine, rendering the molecule basic and nucleophilic.

Nucleophilic Properties of the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes this compound a potent nucleophile. This characteristic allows it to participate in a wide array of reactions where it attacks electron-deficient centers. The nucleophilicity of primary amines like this one is a cornerstone of their chemical utility, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The nucleophilic character of the aminomethyl group is expected to be influenced by the electronic properties of the substituted benzene (B151609) ring. The ortho-cyclobutoxy group, being an alkoxy group, is generally considered an electron-donating group through resonance, which can potentially enhance the electron density on the nitrogen atom and thus increase its nucleophilicity compared to an unsubstituted benzylamine (B48309).

Reactions Involving C-N Bond Formation and Cleavage

The nucleophilic nature of the aminomethyl group facilitates numerous C-N bond-forming reactions. These are fundamental transformations in organic synthesis for the construction of more complex nitrogen-containing molecules. Examples of such reactions include:

Alkylation and Arylation: The amine can react with alkyl halides or aryl halides (under conditions such as the Buchwald-Hartwig amination) to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides, anhydrides, or esters yields amides. This is a common method for protecting the amine group or for synthesizing amide-containing target molecules.

Reductive Amination: Condensation with aldehydes or ketones forms an imine intermediate, which is then reduced in situ to a more substituted amine.

Michael Addition: As a nucleophile, it can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Conversely, C-N bond cleavage in benzylamines can be achieved under specific conditions, often involving catalytic hydrogenation (hydrogenolysis) or through certain oxidative pathways.

Electronic and Steric Influence of the (2-Cyclobutoxyphenyl) Moiety on Reactivity

The (2-Cyclobutoxyphenyl) moiety exerts significant electronic and steric effects that modulate the reactivity of the aminomethyl group.

The steric effect of the cyclobutoxy group, positioned ortho to the aminomethyl group, is a critical factor. This bulky substituent can hinder the approach of reactants to the nitrogen atom and the benzylic carbon. This steric hindrance can decrease reaction rates compared to an unsubstituted or para-substituted analogue. For instance, in reactions requiring the formation of a bulky transition state, the cyclobutoxy group would be expected to impose a significant steric barrier. This effect is particularly relevant in reactions like ortho-lithiation or other directed metalation processes where a reagent needs to coordinate to the amine and access the ortho-proton.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Table 1: Postulated Mechanistic Pathways for Key Reactions

Reaction TypePostulated MechanismKey Influencing Factors
N-AlkylationS_N2Steric hindrance from the cyclobutoxy group may slow the reaction. A strong nucleophile and a good leaving group are required.
AcylationNucleophilic Acyl SubstitutionThe rate will depend on the electrophilicity of the acylating agent and the nucleophilicity of the amine.
Reductive AminationImine formation followed by reductionThe initial condensation is often reversible and rate-limiting. The steric bulk of the cyclobutoxy group could influence the E/Z geometry of the imine intermediate.

Kinetic studies on related ortho-alkoxybenzylamines would be invaluable for quantifying the impact of the substituent. Such studies would typically involve monitoring the reaction progress over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or chromatography to determine reaction orders and rate constants.

Investigations into Intermediate Species in Key Reactions

The identification and characterization of reaction intermediates are crucial for a complete mechanistic understanding. For reactions involving this compound, several types of intermediates could be anticipated.

In metal-catalyzed cross-coupling reactions , organometallic intermediates where the nitrogen atom is coordinated to the metal center are expected. For example, in a palladium-catalyzed C-N bond formation, a palladium-amido complex could be a key intermediate.

During imine formation as part of a reductive amination, the carbinolamine is a transient intermediate that dehydrates to form the C=N double bond. The stability and rate of formation of this intermediate can be influenced by the electronic effects of the cyclobutoxy group.

Table 2: Potential Reactive Intermediates

ReactionPotential IntermediateSpectroscopic Signature for Detection
Radical HalogenationBenzylic RadicalElectron Paramagnetic Resonance (EPR) Spectroscopy
Imine FormationCarbinolamineCan be observed by low-temperature NMR in some cases.
Metal-Catalyzed CouplingOrganometallic ComplexNMR (e.g., ¹H, ¹³C, ³¹P if phosphine (B1218219) ligands are used), X-ray crystallography of isolated complexes.

Spectroscopic techniques such as in-situ IR and NMR spectroscopy can be powerful tools for detecting and characterizing these transient species. nih.gov Computational modeling can also provide insights into the structures and energies of potential intermediates and transition states. nih.gov

Computational and Theoretical Studies of 2 Cyclobutoxyphenyl Methanamine

Quantum Chemical Calculations for Molecular Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can provide insights into a molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Conformational Analysis and Stability

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For (2-Cyclobutoxyphenyl)methanamine, DFT would be instrumental in identifying its most stable three-dimensional arrangements, or conformations.

The primary focus of a DFT analysis would be the rotational barriers around the key single bonds: the C-O bond connecting the cyclobutyl ring to the phenyl ring, and the C-C bond linking the phenyl ring to the methanamine group. The puckered nature of the cyclobutane (B1203170) ring also presents multiple conformational possibilities. dalalinstitute.comlibretexts.orgmasterorganicchemistry.commaricopa.eduyoutube.com By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to their interconversion.

Illustrative Conformational Energy Profile:

Dihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
5.2
60°1.8
90°0.0
120°1.9
180°4.5

This table represents a hypothetical energy profile for the rotation around the C(phenyl)-O bond, illustrating how DFT could identify the most stable (lowest energy) conformation.

Furthermore, DFT calculations can provide key thermodynamic data, such as the heat of formation, which is a measure of the compound's stability. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

DFT methods are also powerful tools for predicting the spectroscopic signatures of a molecule, which are crucial for its experimental identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: By calculating the magnetic shielding around each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. researchgate.netyoutube.comresearchgate.netyoutube.comyoutube.com The predicted chemical shifts would be highly sensitive to the molecule's conformation, particularly the orientation of the cyclobutoxy and methanamine groups relative to the phenyl ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's chemical bonds. researchgate.netresearchgate.netyoutube.comyoutube.com This would allow for the identification of characteristic peaks, such as the C-H stretches of the cyclobutane and aromatic rings, the C-O ether stretch, and the N-H stretches of the amine group.

Hypothetical Predicted Spectroscopic Data:

ParameterPredicted Value
¹H NMR Chemical Shift (CH₂)δ 3.8 ppm
¹³C NMR Chemical Shift (C-O)δ 155 ppm
IR Frequency (N-H stretch)3350 cm⁻¹

This table provides examples of the type of spectroscopic data that could be generated through DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to model their movements.

This approach would allow for a more exhaustive exploration of the molecule's conformational landscape than static DFT calculations alone. It would reveal not only the stable conformers but also the pathways and timescales of their interconversion. Furthermore, MD simulations can shed light on how this compound interacts with its environment, for instance, by analyzing the formation and lifetime of hydrogen bonds between the amine group and surrounding water molecules.

Theoretical Structure-Activity Relationship (SAR) Modeling for Scaffold Modification

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a molecular scaffold affect its biological activity. nih.govru.nlnih.govcresset-group.com Although no biological activity has been reported for this compound, a theoretical SAR study could be designed to explore its potential.

This would involve creating a virtual library of analogs by systematically modifying different parts of the molecule, for example:

Changing the substitution pattern on the phenyl ring.

Altering the size of the cycloalkyl ring (e.g., cyclopropyl, cyclopentyl).

Substituting the methanamine group with other functional groups.

For each analog, computational methods could be used to calculate key physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and shape. By comparing these properties across the series of analogs, it would be possible to build a model that predicts how structural changes might influence potential biological interactions.

Illustrative SAR Table for Hypothetical Analogs:

AnalogModificationCalculated logPPredicted Affinity (Hypothetical)
Parent This compound2.8-
Analog 1 4-Fluoro substitution on phenyl ring3.1Increased
Analog 2 Cyclopentoxy instead of cyclobutoxy3.2Decreased
Analog 3 N,N-dimethylmethanamine3.0Similar

This table illustrates how SAR modeling could be used to systematically explore the chemical space around the this compound scaffold and predict the impact of modifications on a hypothetical property.

In Silico Docking Simulations for Ligand-Target Interactions (without direct biological interpretations)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.govnih.gov In the absence of a known biological target for this compound, a hypothetical docking study could be performed against a well-characterized protein to illustrate the methodology.

The process would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.

Defining the binding site of the protein.

Using a docking program to place the 3D structure of this compound into the binding site in multiple orientations and conformations.

Scoring each pose based on the calculated binding affinity, which reflects the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the molecule and the protein.

The results of such a simulation would provide insights into the potential binding modes of this compound and highlight the key functional groups involved in the interaction, without making any claims about its actual biological function.

Derivatization and Analog Development Based on the 2 Cyclobutoxyphenyl Methanamine Scaffold

Amine Functionalization: Amidation, Alkylation, and Acylation Reactions

The primary amine group in (2-Cyclobutoxyphenyl)methanamine is a versatile handle for a variety of chemical transformations, including amidation, alkylation, and acylation. These reactions allow for the introduction of a wide range of functional groups, which can significantly impact the molecule's properties.

Amidation: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields the corresponding amides. This transformation is fundamental in medicinal chemistry for creating stable linkages and introducing diverse substituents. The properties of the resulting amide can be fine-tuned by varying the R group of the carboxylic acid.

Table 1: Representative Amidation Reactions of this compound

Carboxylic Acid/Derivative Reagent/Catalyst Product Potential Impact of R Group
Acetic anhydridePyridineN-((2-Cyclobutoxyphenyl)methyl)acetamideIncreased polarity
Benzoyl chlorideTriethylamineN-((2-Cyclobutoxyphenyl)methyl)benzamideIntroduction of aromatic interactions
4-Nitrobenzoyl chlorideTriethylamineN-((2-Cyclobutoxyphenyl)methyl)-4-nitrobenzamideIntroduction of electron-withdrawing group
Cyclohexanecarbonyl chlorideTriethylamineN-((2-Cyclobutoxyphenyl)methyl)cyclohexanecarboxamideIncreased lipophilicity

Alkylation: The introduction of alkyl groups to the amine can be achieved through reductive amination with aldehydes or ketones or by direct reaction with alkyl halides. Mono- and di-alkylation can be controlled by stoichiometry and reaction conditions.

Acylation: Similar to amidation, acylation with different acylating agents can introduce a variety of functional groups. For instance, reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.

Modifications and Substituent Effects on the Cyclobutoxyphenyl Ring

Modifying the aromatic and cyclobutyl rings of the this compound scaffold can have profound effects on the molecule's electronic properties, conformation, and metabolic stability.

The cyclobutyl ring, while generally less reactive than the phenyl ring, can also be modified. The introduction of substituents on the cyclobutyl ring can impact the molecule's lipophilicity and conformational flexibility.

Table 2: Effects of Substituents on the Cyclobutoxyphenyl Ring

Position of Substitution Substituent Type Predicted Effect
Phenyl Ring (para to cyclobutoxy)-OCH₃EDGIncreased electron density, potential for H-bonding
Phenyl Ring (meta to cyclobutoxy)-ClEWGDecreased electron density, increased lipophilicity
Phenyl Ring (ortho to cyclobutoxy)-FEWGSteric influence, potential for altered conformation
Cyclobutyl Ring-OHPolarIncreased polarity, potential for H-bonding
Cyclobutyl Ring-CH₃Non-polarIncreased lipophilicity, steric bulk

Design and Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity for a biological target by locking it into a bioactive conformation. For this compound, several strategies can be employed to achieve conformational restriction.

One approach is to introduce intramolecular cyclizations. For example, a substituent on the phenyl ring could be designed to react with the aminomethyl group to form a new heterocyclic ring. Another strategy involves the introduction of bulky substituents on either the phenyl or cyclobutyl ring, which would sterically hinder free rotation. The replacement of the cyclobutyl ring with a more rigid ring system, such as a bicyclo[1.1.1]pentane, could also be explored to create highly constrained analogues.

Application of this compound in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in drug discovery for rapidly generating chemical diversity. nih.govencyclopedia.pub The primary amine of this compound makes it an ideal component for several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using this compound as the amine component, a diverse library of α-acetamidocarboxamides can be synthesized. The other components can be varied to explore a large chemical space.

Passerini Reaction: While the Passerini reaction is a three-component reaction of a carboxylic acid, an isocyanide, and a carbonyl compound, a variation known as the Ugi-Passerini reaction can incorporate a primary amine.

The use of this compound in MCRs allows for the efficient construction of complex molecules with multiple points of diversity, which is highly advantageous in the early stages of drug discovery. nih.gov

Table 3: Hypothetical MCR Products Using this compound

MCR Type Other Components Resulting Scaffold
UgiFormaldehyde, Acetic acid, tert-Butyl isocyanideα-Acetamido-N-tert-butyl-2-(2-cyclobutoxyphenyl)acetamide
UgiBenzaldehyde, Benzoic acid, Cyclohexyl isocyanideα-(Benzamido)-N-cyclohexyl-2-(2-cyclobutoxyphenyl)acetamide
StreckerBenzaldehyde, Potassium cyanide/Ammonia (B1221849)α-Amino-α-(2-cyclobutoxyphenyl)benzenepropanenitrile

Advanced Analytical Methodologies in 2 Cyclobutoxyphenyl Methanamine Research

Development of Advanced Chromatographic Techniques for High-Purity Isolation

The isolation of (2-Cyclobutoxyphenyl)methanamine in high purity is a critical prerequisite for its accurate structural elucidation and subsequent research. Modern chromatographic techniques have evolved to offer high-resolution separations of complex mixtures, enabling the isolation of target compounds from reaction byproducts and impurities. semanticscholar.orgnih.govresearchgate.netresearchgate.net The development of these methods involves a systematic optimization of various parameters to achieve the desired selectivity and efficiency.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles to achieve rapid and highly efficient separations. nih.gov The development of a UHPLC method for the high-purity isolation of this compound involves a multi-step process.

Key aspects of UHPLC method development include:

Column Selection: The choice of stationary phase is critical. For a compound like this compound, which possesses both aromatic and amine functionalities, a variety of column chemistries could be explored, with C18 columns being a common starting point for reversed-phase chromatography.

Mobile Phase Optimization: A systematic study of mobile phase composition, typically involving a mixture of an aqueous phase (with additives like formic acid or ammonium acetate to improve peak shape for the amine) and an organic solvent (such as acetonitrile or methanol), is conducted. Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation of compounds with differing polarities.

Parameter Optimization: Other instrumental parameters, including flow rate, column temperature, and injection volume, are fine-tuned to maximize resolution and peak symmetry while minimizing analysis time.

The goal is to develop a robust method that can be scaled from analytical to semi-preparative levels for the isolation of the pure compound. nih.gov

Table 1: Illustrative UHPLC Gradient Elution Program for the Analysis of this compound

Time (minutes)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)
0.0955
1.0955
5.0595
7.0595
7.1955
9.0955

This table is for illustrative purposes and represents a typical starting gradient for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govoup.com Since this compound itself may have limited volatility, a crucial step in GC-MS analysis is derivatization. This process involves chemically modifying the molecule to increase its volatility and thermal stability, as well as to improve its chromatographic behavior.

For primary amines like this compound, common derivatizing agents include:

Acylating agents: (e.g., pentafluoropropionamide) which react with the amine group.

Silylating agents: (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) which can react with the amine.

Chloroformates: (e.g., isobutyl chloroformate) which provide quantitative derivatization. acs.org

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.govresearchgate.net The choice of ionization technique, such as electron ionization (EI) or chemical ionization (CI), can be optimized to control the degree of fragmentation and enhance the detection of the molecular ion. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.orgalevelchemistry.co.uk This precision is possible because the exact masses of atoms are not integers (with the exception of carbon-12). libretexts.org

For this compound (Molecular Formula: C11H15NO), HRMS can provide an experimentally measured mass that is very close to the calculated theoretical mass. This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). libretexts.orgalevelchemistry.co.uk

Table 2: Example of HRMS Data for this compound

ParameterValue
Molecular FormulaC11H15NO
Theoretical Monoisotopic Mass177.11536 u
Measured Mass (Hypothetical)177.11541 u
Mass Error (Hypothetical)0.28 ppm

This table illustrates how the high precision of HRMS confirms the elemental composition of the target compound.

Furthermore, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can be used to perform tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.net In these experiments, the molecular ion of this compound is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable information about the compound's structure, helping to confirm the connectivity of the cyclobutoxy, phenyl, and methanamine moieties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of the hydrogen and carbon atoms, advanced NMR techniques are often required to solve complex structural and stereochemical problems.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms within a molecule are connected, which is crucial for assembling the complete structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map out the spin systems within the cyclobutyl and benzyl (B1604629) fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, for instance, showing the correlation from the benzylic protons to the carbons of the phenyl ring and the carbon of the cyclobutoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and conformation of the molecule.

Table 3: Application of 2D NMR Techniques for Structural Elucidation of this compound

2D NMR ExperimentInformation Gained
COSY Reveals ¹H-¹H spin-spin couplings within the cyclobutyl and benzyl groups.
HSQC Correlates each proton to its directly attached carbon atom.
HMBC Establishes long-range connections between fragments, such as the link between the phenyl ring and the cyclobutoxy group via the ether linkage.
NOESY Provides through-space correlations to determine the relative orientation of substituents on the aromatic ring and the conformation of the cyclobutyl ring.

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical compounds with a high degree of accuracy and precision. acs.orgacs.orgkoreascience.krnih.gov Unlike chromatographic techniques, which often require a reference standard of the same compound, qNMR can determine purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration. koreascience.kroxinst.com

The fundamental principle of qNMR is that the signal intensity (integral area) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. oxinst.com To ensure accurate quantification, specific experimental parameters must be carefully controlled, including ensuring a full relaxation delay between pulses.

The purity of a this compound sample can be calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

I = Integral value

N = Number of protons for the integrated signal

M = Molar mass

m = Mass

P = Purity of the standard

qNMR offers a versatile and orthogonal approach to purity assessment, capable of quantifying the analyte without being affected by the presence of common impurities like water or residual solvents that might be missed by other methods. acs.orgacs.orgnih.gov

Spectroscopic Techniques (UV-Vis, IR) for Reaction Monitoring and Functional Group Analysis

In the research and synthesis of this compound, spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are indispensable analytical tools. These methods are crucial for monitoring the progress of chemical reactions and for the detailed analysis of functional groups, ensuring the correct formation of the desired product and intermediates.

UV-Visible Spectroscopy for Monitoring Aromatic Systems

UV-Vis spectroscopy is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. In the context of this compound, the benzene (B151609) ring is the primary chromophore. The electronic transitions within this aromatic system give rise to characteristic absorption bands.

During the synthesis of this compound, which may involve the transformation of a precursor like 2-cyclobutoxybenzonitrile (B2625668), UV-Vis spectroscopy can be employed to monitor the reaction. The disappearance of the starting material's characteristic absorption and the appearance of the product's absorption spectrum can indicate the progression of the reaction. For instance, the lone pair of electrons on the nitrogen atom in the final amine product can interact with the π-electron system of the aromatic ring, causing a shift in the absorption wavelength compared to the nitrile precursor.

Table 1: Representative UV-Vis Spectral Data for a Structurally Similar Compound (2-Methoxybenzylamine)

Wavelength (λmax)Molar Absorptivity (ε)SolventElectronic Transition
~272 nm~2500 M⁻¹cm⁻¹Ethanolπ → π
~218 nm~7500 M⁻¹cm⁻¹Ethanolπ → π

This data is based on typical values for 2-alkoxybenzylamines and is intended to be representative.

The primary absorption bands for aromatic systems like this compound are due to π → π* transitions. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring.

Infrared Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds. This makes IR spectroscopy an excellent tool for confirming the structure of this compound and for monitoring its synthesis.

For example, a key step in a potential synthesis of this compound could be the reduction of 2-cyclobutoxybenzonitrile. In-situ IR spectroscopy can be used to monitor this reaction in real-time. The disappearance of the strong absorption band corresponding to the nitrile (C≡N) stretching vibration and the appearance of bands corresponding to the N-H stretching vibrations of the primary amine would signify the conversion of the starting material to the product.

The table below presents the expected characteristic IR absorption frequencies for this compound, based on the known frequencies for its constituent functional groups. Data from the closely related 2-methoxybenzylamine is provided for comparison and to lend confidence to the expected values.

Table 2: Characteristic Infrared Absorption Frequencies for this compound and a Related Compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹) for this compoundReported Frequency (cm⁻¹) for 2-Methoxybenzylamine nist.gov
N-H (primary amine)Symmetric & Asymmetric Stretch3400 - 32503360, 3280
C-H (aromatic)Stretch3100 - 3000~3060, 3020
C-H (aliphatic - cyclobutyl & methylene)Stretch2960 - 2850~2930, 2830
C=C (aromatic)Stretch1600 - 1475~1600, 1490
N-H (primary amine)Scissoring (Bend)1650 - 1580~1600
C-O (aryl ether)Asymmetric Stretch1260 - 1200~1240
C-NStretch1250 - 1020~1030
C-O (aryl ether)Symmetric Stretch1075 - 1020~1030
C-H (aromatic)Out-of-plane Bend900 - 675~750

Data for 2-Methoxybenzylamine obtained from the NIST Chemistry WebBook.

The presence of a cyclobutoxy group would be confirmed by the C-H stretching vibrations of the aliphatic ring and the C-O stretching of the aryl ether. The successful formation of the methanamine moiety would be unequivocally confirmed by the characteristic N-H stretching and bending vibrations.

Exploration of Non Clinical Research Applications and Future Directions for 2 Cyclobutoxyphenyl Methanamine

Role as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The chemical architecture of (2-Cyclobutoxyphenyl)methanamine positions it as a valuable intermediate and building block in the assembly of more complex molecular structures. The primary amine group serves as a reactive handle for a multitude of chemical transformations, including but not limited to amidation, alkylation, and arylation reactions. These reactions are fundamental in the construction of diverse molecular scaffolds.

The presence of the cyclobutoxy group attached to the phenyl ring introduces specific steric and electronic properties to the molecule. This can influence the reactivity and conformational preferences of the molecule and its derivatives, a factor that can be strategically exploited in organic synthesis. The cyclobutyl group, being a strained four-membered ring, can also be a site for ring-opening reactions under specific conditions, further expanding its synthetic utility.

The phenyl ring itself offers a platform for various substitution reactions, allowing for the introduction of additional functional groups. This multi-functional nature enables chemists to use this compound as a scaffold to build libraries of compounds for screening in drug discovery and other research areas. The combination of the amine, the substituted phenyl ring, and the cyclobutyl ether creates a unique three-dimensional shape that can be crucial for molecular recognition in biological systems.

Development of Chemical Probes for In Vitro Biochemical Research and Mechanistic Studies

The development of chemical probes is a critical aspect of understanding complex biological processes. These tools, often small molecules, are designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. This compound can serve as a foundational scaffold for the creation of such probes.

By strategically modifying the core structure, researchers can introduce reporter tags, such as fluorescent dyes or biotin, to the molecule. These tagged derivatives can then be used in a variety of in vitro biochemical assays to visualize and quantify interactions with their biological targets. For instance, a fluorescently labeled version of a this compound derivative could be used in fluorescence polarization or FRET-based assays to study protein-ligand binding events in real-time.

Furthermore, the synthesis of photoaffinity-labeled probes based on this scaffold can enable the identification of the specific binding sites of these molecules on their target proteins. These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification through techniques like mass spectrometry. This information is invaluable for understanding the mechanism of action of bioactive compounds.

Potential in Materials Science Applications (e.g., Polymer Precursors, Ligands for Catalysis)

The unique chemical structure of this compound also lends itself to potential applications in the field of materials science. The primary amine functionality can be utilized in polymerization reactions, making it a candidate as a monomer or a precursor for the synthesis of novel polymers. The incorporation of the cyclobutoxy-substituted phenyl ring into a polymer backbone could impart unique thermal, mechanical, or optical properties to the resulting material.

For example, polyamides or polyimides derived from this compound could exhibit enhanced solubility in organic solvents or altered glass transition temperatures compared to their non-substituted counterparts. The rigid yet non-planar nature of the cyclobutyl group could influence the packing of polymer chains, leading to materials with interesting morphological characteristics.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical research is conducted. For a molecule like this compound, these computational tools can be leveraged to predict its reactivity and to design efficient synthetic routes.

Furthermore, retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, can be greatly enhanced by ML algorithms. For complex derivatives of this compound, these tools can propose multiple synthetic pathways, evaluating each based on factors like cost, efficiency, and environmental impact. This computational approach can uncover novel and non-intuitive synthetic strategies that might be overlooked by human chemists.

Future Directions in Fundamental Chemical Research on Aryl-Cycloalkyl-Methanamines

The study of aryl-cycloalkyl-methanamines, the class of compounds to which this compound belongs, is a fertile ground for fundamental chemical research. Future investigations are likely to focus on several key areas.

A deeper exploration of the conformational landscape of these molecules and how it influences their reactivity and physical properties is a promising avenue. Advanced computational methods, in conjunction with experimental techniques like NMR spectroscopy, can provide detailed insights into the preferred three-dimensional structures of these compounds.

The development of novel synthetic methodologies for the preparation of this compound and its analogs with greater efficiency and stereocontrol will continue to be an important research goal. This includes the exploration of new catalytic systems and reaction conditions.

Furthermore, a systematic investigation into the structure-property relationships within a broader library of aryl-cycloalkyl-methanamines will be crucial. By systematically varying the cycloalkyl group, the substitution pattern on the aromatic ring, and the nature of the aminomethyl group, researchers can build a comprehensive understanding of how these structural modifications impact the chemical and physical properties of the molecules. This fundamental knowledge will be instrumental in guiding the design of new molecules with tailored functionalities for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Cyclobutoxyphenyl)methanamine, and how can purity be optimized?

  • Methodology : A plausible route involves nucleophilic substitution of a halogenated aromatic precursor (e.g., 2-fluorophenylmethanamine) with cyclobutanol under basic conditions. For example, a Buchwald-Hartwig coupling or SNAr reaction could introduce the cyclobutoxy group. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
  • Critical Parameters : Monitor reaction temperature (80–120°C) and use anhydrous solvents to avoid side reactions. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight, light-resistant containers under refrigeration (2–8°C) in a dry environment. Stability data for similar compounds (e.g., (3-Cyclopropylphenyl)methanamine) suggest degradation risks from moisture and oxygen .

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to confirm cyclobutoxy and methanamine substituents (e.g., δ ~3.5–4.5 ppm for cyclobutoxy protons) .
  • Mass Spectrometry : ESI-MS for molecular ion peak (expected m/z ~191.3 for C11_{11}H15_{15}NO) .
    • Purity Analysis : GC-MS or HPLC with >95% purity threshold for research-grade material .

Advanced Research Questions

Q. How does the cyclobutoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Mechanistic Insight : The cyclobutoxy group’s electron-donating effects via conjugation may enhance aromatic ring electrophilicity. For example, nitration or halogenation reactions could occur at the para position relative to the methanamine group. Computational studies (DFT) are recommended to map electron density distribution .
  • Experimental Design : Perform kinetic studies under varying conditions (e.g., HNO3_3/H2_2SO4_4 for nitration) and monitor regioselectivity via LC-MS .

Q. What strategies can mitigate instability of this compound in aqueous solutions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC. For aqueous buffers (pH 4–9), add antioxidants (e.g., 0.1% BHT) or use lyophilization for long-term storage .
  • Data Interpretation : Compare degradation profiles with structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine shows sensitivity to hydrolysis at extreme pH) .

Q. How can researchers evaluate the compound’s potential as a precursor for bioactive molecules?

  • Structure-Activity Relationship (SAR) : Functionalize the methanamine group via reductive amination or acylation to create derivatives. Test binding affinity against targets (e.g., GPCRs) using radioligand assays .
  • Case Study : Analogues like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine show activity in neurotransmitter pathways, suggesting cyclobutoxy variants may modulate similar targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.